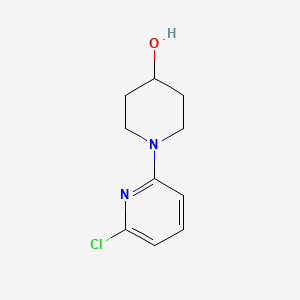

1-(6-Chloropyridin-2-yl)piperidin-4-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAQRHZTXPFIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282959 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-23-6 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

Typical Reaction Conditions

- Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, or mixtures thereof.

- Catalysts and bases: Potassium carbonate, tertiary amines (e.g., triethylamine or tert-butylamine) are used to facilitate nucleophilic substitution or coupling reactions.

- Temperature: Reactions are often conducted at ambient to moderate temperatures (25–60°C), with heating or sonication applied to enhance solubility and reaction rates.

Detailed Preparation Methods

Nucleophilic Substitution Approach

This method involves the reaction of a 6-chloropyridin-2-yl halide with piperidin-4-ol under basic conditions. The hydroxyl group on the piperidine ring can be introduced either before or after coupling depending on the synthetic route.

- Step 1: Protection of piperidin-4-ol nitrogen if necessary to prevent side reactions.

- Step 2: Reaction of 6-chloropyridin-2-yl halide with piperidin-4-ol in the presence of a base such as potassium carbonate.

- Step 3: Deprotection of the nitrogen protecting group if applied.

- Step 4: Purification by chromatography or crystallization to isolate the target compound.

Reductive Amination or Coupling Using Amines

Alternatively, this compound can be synthesized by reductive amination of 6-chloropyridin-2-carbaldehyde with piperidin-4-ol or its derivatives, followed by reduction.

Use of Chiral Auxiliaries and Protecting Groups

For enantioselective synthesis, chiral auxiliaries such as oxazolidinones may be employed to control stereochemistry during the formation of the piperidine ring or its derivatives. Protecting groups (e.g., tert-butyl, benzhydryl esters) can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dichloromethane) to yield the free hydroxyl or amine functionalities.

Preparation of Stock Solutions for Research Use

For research applications, this compound is often prepared as stock solutions in solvents such as DMSO. The preparation involves careful weighing and dissolution, sometimes aided by heating to 37°C and sonication to ensure complete solubilization.

| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 4.7019 | 0.9404 | 0.4702 |

| 5 | 23.5095 | 4.7019 | 2.3509 |

| 10 | 47.019 | 9.4038 | 4.7019 |

- Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Purification and Characterization

- Purification is typically achieved by chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

- Diastereomeric or enantiomeric mixtures can be separated by chiral HPLC or fractional crystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 6-chloropyridin-2-yl halide, K2CO3, THF | Straightforward, scalable | May require protecting groups |

| Reductive Amination | 6-chloropyridin-2-carbaldehyde, reducing agent | High selectivity, mild conditions | Requires aldehyde precursor |

| Chiral Auxiliary Approach | Oxazolidinone auxiliaries, acidic deprotection | Enantioselective synthesis | More complex, suitable for stereocontrol |

| Stock Solution Preparation | DMSO, heating, sonication | Ensures solubility for assays | Storage conditions critical |

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyridin-2-yl)piperidin-4-ol exhibits notable biological activities, making it a candidate for various therapeutic applications:

- Lipid Metabolism : Research suggests that this compound may enhance lipid metabolism, indicating potential use in treating dyslipidemia and related metabolic disorders.

- Cancer Therapeutics : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Drug Discovery

The compound is being investigated for its role in drug discovery, particularly concerning its binding affinities and selectivity for various biological targets. Its structural variations are crucial for understanding how these changes affect biological activity:

- Inhibitors of Protein Kinase B : The compound has been identified as a potential inhibitor of protein kinase B, which plays a pivotal role in cell growth and survival.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Structural optimizations have led to increased inhibitory effects on viral enzymes, suggesting potential applications in antiviral drug development .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against different cancer cell lines. Results indicated that specific modifications in the chemical structure significantly enhanced their potency against cancer cells, highlighting their potential as therapeutic agents.

Case Study 2: Metabolic Disorders

In another study, researchers explored the effects of this compound on metabolic pathways associated with type 2 diabetes. Findings suggested that certain analogs could modulate these pathways effectively, providing insights into their therapeutic potential for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, emphasizing variations in heterocyclic rings, substituents, and applications:

Key Observations:

- Heterocycle Impact : Pyridine-based analogs (e.g., 1-(5-CF₃-pyridin-2-yl)piperidin-4-ol) exhibit enhanced brain penetrance due to lipophilic substituents, as predicted by CNS MPO and BBB scores . Pyrimidine derivatives (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-4-ol) show promise in enzyme inhibition (e.g., METTL3), likely due to improved hydrogen-bonding interactions with catalytic sites .

- Substituent Effects : Chlorine atoms at specific positions (e.g., 6-Cl in pyridine vs. 4-Cl in pyrimidine) modulate electronic properties and steric hindrance, affecting target selectivity. Methyl groups (e.g., 2-CH₃ in pyrimidine analogs) enhance metabolic stability .

- Biological Activity : Anticonvulsant activity is prominent in pyridazine derivatives (e.g., 1-[6-(2-Cl-phenyl)pyridazin-3-yl]piperidin-4-ol), attributed to interactions with GABA receptors . Trifluoromethyl groups improve CNS drug profiles by balancing lipophilicity and solubility .

Structure-Activity Relationships (SAR)

- Piperidin-4-ol Conformation : The chair conformation of the piperidine ring (Q = 0.58 Å, Θ ≈ 0–177°) optimizes hydrogen bonding with biological targets, as seen in anticonvulsant analogs .

- Chlorine Positioning: 6-Cl on pyridine enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.

- Methyl and Trifluoromethyl Groups : Methyl substituents (e.g., 2-CH₃ in pyrimidine) reduce off-target interactions, while CF₃ groups improve blood-brain barrier penetration .

Biological Activity

1-(6-Chloropyridin-2-yl)piperidin-4-ol, with a CAS number of 1220036-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-chloropyridine moiety at one end and a hydroxyl group at the fourth position of the piperidine. This unique structure contributes to its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin signaling.

- Receptor Modulation : It can bind to various receptors, influencing cellular responses and signaling pathways related to metabolic regulation.

Antidiabetic Potential

Research indicates that compounds similar to this compound may act as agonists for G-protein-coupled receptors (GPCRs) like GPR119, which are involved in glucose-dependent insulin release. In vitro studies have shown that such compounds can enhance insulin secretion from pancreatic β-cells and promote GLP-1 secretion from enteroendocrine cells .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- Insulin Secretion Assays : The compound was tested on isolated pancreatic islets, showing a dose-dependent increase in insulin release, supporting its potential as an antidiabetic agent.

- Antimicrobial Testing : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- In Vivo Studies :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Chloropyridin-2-yl)piperidin-4-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer :

- Step 1 : Nucleophilic substitution between 6-chloropyridin-2-amine and a piperidin-4-ol derivative under alkaline conditions (e.g., NaOH in dichloromethane) is a common starting point .

- Step 2 : Optimize solvent selection (e.g., dichloromethane for polarity control) and temperature (60–80°C) to enhance reactivity while minimizing side products .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with ≥95% purity .

Q. How can researchers ensure purity and structural integrity during characterization?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and identify impurities .

- Spectroscopic Confirmation :

- NMR : Compare chemical shifts for the piperidine C4-OH proton (δ ~3.5–4.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) to reference data .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.08) and fragmentation patterns .

Q. What safety protocols are critical for handling chlorinated pyridine-piperidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Emergency Measures :

- Inhalation : Immediately move to fresh air; administer oxygen if respiratory distress occurs .

- Skin Contact : Rinse with water for 15 minutes; apply hydrocortisone cream for irritation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

- Methodological Answer :

- X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomerism by determining crystal structures (e.g., piperidine ring conformation) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

- Case Study : A 2021 study resolved conflicting NOESY correlations for a similar compound by correlating X-ray bond angles with coupling constants .

Q. What strategies mitigate toxicity risks while studying the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., HepG2) with IC₅₀ profiling to assess cytotoxicity. Include positive controls (e.g., doxorubicin) for validation .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes, NADPH) to predict hepatic clearance and metabolite formation .

- In Vivo Alternatives : Substitute zebrafish embryos for rodent models in preliminary toxicity screens to reduce ethical and logistical challenges .

Q. How can computational modeling predict reactivity in catalytic applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) based on the chloropyridine moiety’s electron-withdrawing effects .

- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the piperidine ring .

- Case Study : A 2023 model predicted regioselective alkylation at the piperidine C4-OH position, validated experimentally via LC-MS .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?

- Methodological Answer :

- Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch, humidity).

- Statistical Analysis : Apply ANOVA to compare yields across trials; identify outliers via Grubbs’ test .

- Root Cause : Trace discrepancies to incomplete purification (e.g., residual solvents inflating yield) using GC-MS .

Key Safety and Regulatory Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.